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Compound of Interest

Compound Name: 2-Bromo-3,6-difluorobenzaldehyde

Cat. No.: B1524125 Get Quote

In the landscape of modern drug discovery and materials science, the ability to construct

complex molecular architectures with precision is paramount. Halogenated aromatic

compounds, particularly those bearing multiple, distinct halogen atoms and reactive functional

groups, serve as invaluable synthons. 2-Bromo-3,6-difluorobenzaldehyde (CAS No. 934987-

26-5) has emerged as a strategically important building block, prized for the orthogonal

reactivity of its substituents.[1][2] The presence of an aldehyde for derivatization, a bromine

atom for cross-coupling reactions, and two fluorine atoms to modulate electronic properties and

metabolic stability makes this molecule a versatile tool for the synthetic chemist. This guide

provides a comprehensive overview of its structure, properties, synthesis, and applications,

grounded in the principles of synthetic chemistry and process development.

Chemical Identity and Structure
The unambiguous identification of a reagent is the foundation of reproducible science. 2-
Bromo-3,6-difluorobenzaldehyde is a substituted aromatic aldehyde with the molecular

formula C₇H₃BrF₂O.[3][4]

IUPAC Name: 2-bromo-3,6-difluorobenzaldehyde[5]

Chemical Structure:
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Image Source: PubChem CID 50998399.[5]

The substitution pattern is critical to its utility. The aldehyde group is flanked by a bromine atom

at the 2-position and a fluorine atom at the 6-position. This ortho-substitution creates significant

steric and electronic effects that influence the reactivity of the formyl group. The additional

fluorine at the 3-position further withdraws electron density from the aromatic ring.

Key Identifiers:

CAS Number: 934987-26-5[3][4][6][7]

Molecular Formula: C₇H₃BrF₂O[3][4]

Molecular Weight: 221.00 g/mol [4][5]

SMILES: C1=CC(=C(C(=C1F)C=O)Br)F[4][5]

InChI Key: PQXMBFZKKQNHBA-UHFFFAOYSA-N[5][7]

Physicochemical Properties: A Quantitative
Overview
The physical properties of a reagent dictate its handling, reaction conditions, and purification

methods. The combination of a polar aldehyde, a heavy bromine atom, and electronegative

fluorine atoms results in a solid compound with a moderate boiling point.
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Property Value Source(s)

Physical State Solid, Powder

Melting Point 49-51 °C [3][7]

Boiling Point 224 °C [3][7]

Density 1.758 g/cm³ [3][7]

Flash Point 90 °C [3][7]

Solubility

Soluble in common organic

solvents like THF,

Dichloromethane.

Inferred from synthesis

protocols[8]

Sensitivity Air sensitive [3][9]

Storage Inert atmosphere, 2-8°C [10]

Insight for the Scientist: The low melting point suggests that for certain reactions, the

compound can be handled as a liquid for easier dosing, though its air sensitivity necessitates

the use of an inert atmosphere (e.g., Nitrogen or Argon) at all times.[3][9] Its high boiling point

allows for a wide range of reaction temperatures without significant loss to evaporation but

indicates that purification by distillation requires reduced pressure.

Synthesis Strategy: Directed Ortho-Metalation
The regioselective synthesis of polysubstituted aromatic rings is a classic challenge in organic

chemistry. A highly effective and common strategy for preparing compounds like 2-Bromo-3,6-
difluorobenzaldehyde is through a directed ortho-metalation (DoM) pathway. This approach

leverages the ability of certain directing groups to acidify an adjacent ortho-proton, facilitating

its removal by a strong base, typically an organolithium reagent.

While a specific published synthesis for 2-Bromo-3,6-difluorobenzaldehyde is not readily

available, a highly analogous and industrially relevant procedure is the synthesis of its isomer,

3-Bromo-2,6-difluorobenzaldehyde.[8] The same chemical logic applies. The synthesis would

rationally start from 1-bromo-2,5-difluorobenzene. The fluorine atom is a weak ortho-directing

group, but in the absence of stronger directors, it can facilitate lithiation at an adjacent position.
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Proposed Synthetic Workflow
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Start: 1-Bromo-2,5-difluorobenzene

Dissolve in dry THF under N2 atmosphere

Cool to -78 °C

Slowly add Lithium Diisopropylamide (LDA)

Directed Ortho-Metalation:
Formation of Aryllithium Intermediate

Add N,N-Dimethylformamide (DMF)

Electrophilic Quench:
Formylation

Aqueous Workup (e.g., NH4Cl or Acetic Acid)

Extraction with Organic Solvent

Purification (Silica Gel Chromatography)

Final Product: 2-Bromo-3,6-difluorobenzaldehyde
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Reactants Reaction Conditions

2-Bromo-3,6-difluorobenzaldehyde

Product:
2-Aryl-3,6-difluorobenzaldehyde

Arylboronic Acid
(R-B(OH)2)

Pd Catalyst
(e.g., Pd(PPh3)4)

Base
(e.g., Na2CO3, K3PO4)

Solvent
(e.g., Toluene/H2O, Dioxane)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Introduction: The Strategic Importance of Halogenated
Benzaldehydes]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1524125#2-bromo-3-6-difluorobenzaldehyde-
structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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